molecular formula C18H17N3O B8525493 2-Pyrrolidinone,1-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-phenyl-

2-Pyrrolidinone,1-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-phenyl-

Cat. No.: B8525493
M. Wt: 291.3 g/mol
InChI Key: UJUVIQXRTXUKEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyrrolidinone,1-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-phenyl- is a useful research compound. Its molecular formula is C18H17N3O and its molecular weight is 291.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Pyrrolidinone,1-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyrrolidinone,1-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

1-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-phenylpyrrolidin-2-one

InChI

InChI=1S/C18H17N3O/c22-18-10-15(14-6-2-1-3-7-14)12-20(18)13-16-11-19-17-8-4-5-9-21(16)17/h1-9,11,15H,10,12-13H2

InChI Key

UJUVIQXRTXUKEY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CN=C3N2C=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-aminopyridine x8 (1 g, 1 eq, 10.6 mmol) and bromomalonaldehyde x9 (1.6 g, 1 eq, 10.6 mmol) in 1.4-dioxane (20 ml) is refluxed for 3 days (Imidazo[1,2-a]pyridine-3-carbaldehyde x10 is formed in situ and not isolated). After cooling to room temperature, triethylamine (2.96 ml, 2 eq, 21.25 mmol), methyl 4-amino-3-phenylbutanoate hydrochloride x11 (2.44 g, 1 eq, 10.6 mmol) and ethanol (10 ml) are successively added. The mixture is then allowed to react during 3 days at room temperature. The reaction mixture is poured on ice, and organic solvents are removed under reduced pressure. The resulting aqueous layer is extracted by CH2Cl2 and the cumulated organic layers are dried over MgSO4, filtered, and condensed under reduced pressure. The crude product is purified by preparative chromatography on silicagel (CH2Cl2/iPrOH: 97/3 (v/v)), then recristallized in ethyl acetate leading to 1-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-phenylpyrrolidin-2-one 7 as a white powder.
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